2,4,6-Trihydroxybenzophenone

Descripción general

Descripción

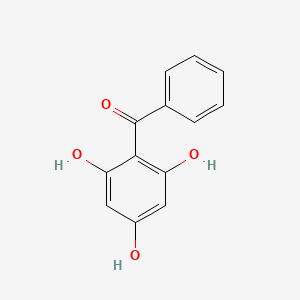

2,4,6-Trihydroxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its diverse pharmacological activities and is commonly found in plants belonging to the Clusiaceae and Hypericaceae families .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,6-Trihydroxybenzophenone can be synthesized through various methods. One notable method involves the biotransformation of sodium benzoate using engineered Escherichia coli. In this process, benzoate-CoA ligase from Rhodopseudomonas palustris and benzophenone synthase from Garcinia mangostana are coexpressed in Escherichia coli. The engineered bacteria accept sodium benzoate as the substrate, forming benzoyl CoA, which subsequently condenses with endogenous malonyl CoA to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves chemical synthesis using resorcinol and benzoyl chloride as starting materials. The reaction is typically carried out in the presence of a catalyst such as zinc chloride under controlled temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trihydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid anhydrides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Ethers and esters

Aplicaciones Científicas De Investigación

Biotransformation Applications

Microbial Production

Recent studies have demonstrated the capability of engineered Escherichia coli to convert sodium benzoate into 2,4,6-trihydroxybenzophenone. This biotransformation process utilizes the coexpression of benzoate-CoA ligase from Rhodopseudomonas palustris and benzophenone synthase from Garcinia mangostana. The engineered bacteria successfully transform benzoate into benzoyl-CoA and subsequently condense it with malonyl-CoA to produce 2,4,6-TriHB. The compound is then secreted into the culture medium and can be detected using high-resolution mass spectrometry .

Environmental Impact

This method of production is significant as it offers an environmentally friendly alternative to traditional chemical synthesis methods that often involve hazardous waste. By utilizing microbial systems for the production of 2,4,6-TriHB, researchers are exploring sustainable practices in chemical manufacturing .

Synthetic Chemistry Applications

Intermediate for Synthesis

this compound serves as an important intermediate in the synthesis of various polyisoprenylated benzophenones. Enzymatic processes can convert 2,4,6-TriHB into more complex structures such as 2,3',4,6-tetrahydroxybenzophenones through hydroxylation reactions catalyzed by specific enzymes . This highlights its utility in synthetic organic chemistry where it acts as a precursor for more complex molecules with potential pharmaceutical applications.

Biochemical Research Applications

Study of Hydroxylation Reactions

The compound has been utilized in studies focusing on hydroxylation reactions catalyzed by cytochrome P450 enzymes. For instance, microsomal fractions have been shown to catalyze the hydroxylation of this compound to yield various products. This research contributes to our understanding of metabolic pathways involving benzophenone derivatives and their enzymatic transformations .

Potential Antioxidant Properties

There is ongoing research into the antioxidant properties of 2,4,6-TriHB and its derivatives. These studies aim to evaluate their potential applications in pharmacology and food science as natural antioxidants that can combat oxidative stress .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,4,6-Trihydroxybenzophenone involves its interaction with various molecular targets. For instance, it has been shown to inhibit the tyrosinase enzyme, which is involved in melanin synthesis. This inhibition leads to a reduction in melanin production, making it useful in cosmetic applications . Additionally, the compound exhibits antimicrobial activity by acting on the bacterial cell wall, disrupting its integrity .

Comparación Con Compuestos Similares

2,4,6-Trihydroxybenzophenone can be compared with other similar compounds such as:

2,2’,4,4’-Tetrahydroxybenzophenone: This compound also has hydroxyl groups but differs in the positions of these groups, leading to variations in its chemical properties and applications.

2,3,4-Trihydroxybenzophenone: Similar to this compound but with a different arrangement of hydroxyl groups, affecting its reactivity and biological activities.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .

Actividad Biológica

2,4,6-Trihydroxybenzophenone (2,4,6-TriHB) is a polyhydroxylated benzophenone that has garnered attention due to its diverse biological activities. This compound is synthesized through various biotransformation pathways and exhibits a range of pharmacological properties, including cytotoxicity, antioxidant effects, and anti-inflammatory activities. This article explores the biological activity of 2,4,6-TriHB by reviewing recent research findings, case studies, and relevant data.

Synthesis and Biotransformation

The biosynthesis of 2,4,6-TriHB typically involves the condensation of benzoyl-CoA with malonyl-CoA, catalyzed by benzophenone synthase (BPS). This process can occur in engineered Escherichia coli strains that express specific genes for the conversion of benzoate to 2,4,6-TriHB. Studies have shown that this compound can be efficiently secreted into the culture medium during the biotransformation process .

1. Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of 2,4,6-TriHB against various cancer cell lines. For instance:

- Colon Cancer : In vitro studies on HT-29 human colon carcinoma cells revealed that 2,4,6-TriHB inhibited cell proliferation in a dose- and time-dependent manner. The compound induced apoptosis characterized by morphological changes such as cell shrinkage and DNA fragmentation. Flow cytometry analysis indicated G0/G1 phase arrest and upregulation of pro-apoptotic proteins like PUMA and Bak .

- Breast Cancer : The compound also exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values indicated potent anti-cancer activity comparable to established chemotherapeutic agents .

2. Antioxidant Activity

2,4,6-TriHB has shown strong antioxidant properties in various assays:

- DPPH and ABTS Assays : It demonstrated significant free radical scavenging activity. The compound's antioxidant capacity was found to be superior to that of vitamin C in some comparative studies .

3. Anti-inflammatory Effects

Research indicates that 2,4,6-TriHB possesses anti-inflammatory properties:

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines and mediators in activated macrophages. This effect contributes to its potential therapeutic applications in inflammatory diseases .

Case Study 1: Hepatoprotective Effects

A study involving Psidium guajava extract containing 2,4,6-TriHB assessed its protective effects against erythromycin-induced liver damage in rats. The results showed that lower doses of the extract provided hepatoprotective benefits while higher doses could induce toxicity .

Case Study 2: Antimicrobial Activity

Research on polyprenylated benzophenones revealed that derivatives of 2,4,6-TriHB exhibited antibacterial and antifungal activities. These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Data Summary

Propiedades

IUPAC Name |

phenyl-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEXFJVZFNYXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063072 | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-86-0 | |

| Record name | 2,4,6-Trihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2,4,6-trihydroxybenzophenone?

A1: this compound is a key precursor in the biosynthesis of various biologically active secondary metabolites in plants, including polyprenylated benzoylphloroglucinols and xanthones. [] These compounds exhibit a range of activities, including cytotoxic, antimicrobial, and antioxidant properties. [, , , , ]

Q2: How is this compound synthesized in nature?

A2: In plants like Garcinia mangostana (mangosteen), this compound is produced by the enzyme benzophenone synthase (BPS). [] This enzyme catalyzes the condensation of benzoyl-CoA with three units of malonyl-CoA. []

Q3: Can this compound be produced through biotransformation?

A3: Yes, researchers have successfully engineered Escherichia coli to produce this compound from sodium benzoate. [] This was achieved by introducing genes encoding for benzoate-CoA ligase (BadA) and benzophenone synthase (GmBPS). []

Q4: What structural features of benzophenone synthase (BPS) contribute to its substrate specificity?

A4: Crystallographic studies of GmBPS revealed that the amino acid residues Met264, Tyr266, and Gly339 play a crucial role in substrate binding. [] These residues are positioned to accommodate the this compound product while hindering the binding of other molecules like naringenin. [] Additionally, Ala257 expands the active site cavity, potentially facilitating the initiation and cyclization reactions. []

Q5: Can chalcone synthase (CHS) also produce this compound?

A5: Yes, although typically utilizing 4-coumaroyl-CoA, recombinant CHS from Hypericum androsaemum can convert benzoyl-CoA to this compound alongside pyrone byproducts. [, ]

Q6: How does the substrate specificity of CHS compare to BPS?

A6: CHS exhibits broader substrate specificity compared to BPS. [] While BPS preferentially uses benzoyl-CoA, CHS can utilize both aromatic and aliphatic CoA esters, including benzoyl-CoA, phenylacetyl-CoA, isovaleryl-CoA, and isobutyryl-CoA. []

Q7: Can the substrate specificity of CHS be altered?

A7: Yes, site-directed mutagenesis of amino acids within the active site of CHS can modify its substrate preference. [] For example, a triple mutant of CHS (L263M/F265Y/S338G) exhibited an increased preference for benzoyl-CoA over its usual substrate, 4-coumaroyl-CoA. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula is C13H10O4, and the molecular weight is 230.22 g/mol.

Q9: Are there any synthetic routes for the production of this compound and its derivatives?

A9: Yes, this compound can be synthesized through prenylation of this compound with 2-methyl-3-buten-2-ol in the presence of boron trifluoride etherate. [] This reaction yields various prenylated derivatives, including the naturally occurring vismiaphenone A. [] Additionally, 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone have been synthesized using a multi-step approach involving methylation, Friedel-Crafts acylation, demethylation, and geranylation reactions. []

Q10: Have this compound derivatives been isolated from natural sources?

A10: Yes, numerous this compound derivatives have been isolated from various plant species. For example, hypersampsones A-F were isolated from Hypericum sampsonii, [] while cratoxyarborenones A-F were identified in Cratoxylum sumatranum. [] These natural products often exhibit potent biological activities.

Q11: What is the significance of prenylation in this compound derivatives?

A11: Prenylation, the attachment of isoprene units, significantly influences the bioactivity and structural diversity of this compound derivatives. [] This modification is frequently observed in natural products, contributing to their complex structures and diverse biological activities.

Q12: Are there any specific examples of bioactive this compound derivatives and their activities?

A12: Yes, compounds like (E)-3-(2-hydroxy-7-methyl-3-methyleneoct-6-enyl)-2,4,6-trihydroxybenzophenone and 8-benzoyl-2-(4-methylpenten-3-yl)chromane-3,5,7-triol, isolated from Tovomita longifolia, displayed cytotoxic activity against several human cancer cell lines. [] Other examples include 1,3,5,7-tetrahydroxy-8-isoprenylxanthone and 1,3,5-trihydroxy-8-isoprenylxanthone from Tovomita krukovii, which exhibited inhibitory effects against Candida albicans secreted aspartic proteases. []

Q13: What are the future directions for research on this compound?

A13: Future studies can focus on:

- Further exploring the structure-activity relationship of this compound derivatives to optimize their biological activities. []

- Developing more efficient and sustainable methods for their synthesis, potentially through engineered microbial platforms. []

- Investigating their potential applications in various fields, such as medicine and agriculture. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.